molecular formula C19H20N4O3S3 B2746943 3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021229-88-8

3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2746943
CAS No.: 1021229-88-8
M. Wt: 448.57
InChI Key: GXRBKVCUWDOUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H20N4O3S3 and its molecular weight is 448.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to "3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a series of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives demonstrated significant biological activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae, as well as against fungal strains like Aspergillus flavus and Candida albicans (M. Suresh, P. Lavanya, C. Rao, 2016).

Anti-inflammatory and Analgesic Agents

Research has also explored the potential of related compounds as anti-inflammatory and analgesic agents. For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone showed significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activity along with notable analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antitumor Activity

Another avenue of research involves the synthesis and evaluation of antitumor activities of derivatives. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma), with some compounds displaying activity comparable to doxorubicin (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Antiparkinsonian and Neuroprotective Properties

Derivatives of the compound have been evaluated for antiparkinsonian activity and neuroprotective properties, demonstrating significant activity in models of Parkinson's disease. For example, a series of urea and thiourea derivatives showed notable efficacy in haloperidol-induced catalepsy models in mice, suggesting potential for the treatment of Parkinson's disease and highlighting their neuroprotective effects (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-26-13-7-5-6-12(10-13)23-16-15(29-19(23)27)17(25)21-18(20-16)28-11-14(24)22-8-3-2-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBKVCUWDOUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)N4CCCCC4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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